4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Preparation Methods
The synthesis of 4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with 4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine under anhydrous conditions. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its pharmacological activities, it is studied for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes, such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. The compound can also interact with cellular receptors, modulating signal transduction pathways and exerting its biological activities .
Comparison with Similar Compounds
4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different fusion patterns of the triazole and thiadiazine rings, resulting in distinct pharmacological profiles.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric variant with unique chemical and biological properties.
Properties
Molecular Formula |
C21H21N5OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-methyl-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H21N5OS/c1-3-4-18-23-24-21-26(18)25-20(28-21)17-11-7-15(8-12-17)13-22-19(27)16-9-5-14(2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H,22,27) |
InChI Key |
BMADFNNKMNEPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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